2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole
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Overview
Description
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a biphenyl group, a chlorophenyl group, and a methyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole typically involves the reaction of biphenyl derivatives with chlorophenyl derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The pyrrole ring is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-chloro-: A related compound with a similar biphenyl structure but lacking the pyrrole ring.
4-Chlorobiphenyl: Another similar compound with a chlorophenyl group attached to a biphenyl structure.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is unique due to the presence of both biphenyl and pyrrole moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91306-94-4 |
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Molecular Formula |
C23H18ClN |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C23H18ClN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-16H,1H3 |
InChI Key |
NWXTYNVBHFQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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